![molecular formula C14H13N5O3S B2743705 1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1903770-81-9](/img/structure/B2743705.png)
1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O3S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Research in heterocyclic chemistry has led to the synthesis of various pyrimidine derivatives, offering insights into the reactivity of these compounds with different reagents. Studies have focused on the synthesis of new compounds by reacting ethyl esters of amino-, ethoxy-methyleneamino-, and acetylamino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylic acids with hydrazine, producing derivatives with potential biological activities (Tumkyavichyus & Matulyauskene, 1987).
Antimicrobial Evaluation
Some pyrimidine derivatives have been synthesized and evaluated for antimicrobial properties. The synthesis of new pyrido[1,2-f]pyrimidine and other related derivatives from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate demonstrated antimicrobial activity, showing the potential of these compounds in addressing microbial resistance (Farag, Kheder, & Mabkhot, 2008).
Advanced Synthesis Techniques
The application of microwave irradiation in the synthesis of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives illustrates the advancements in synthetic methodologies for creating complex heterocyclic compounds efficiently. This approach highlights the potential for rapid synthesis of compounds for further pharmacological screening (Abdalha et al., 2011).
Synthesis for Anticancer Activity
Compounds within this class have also been explored for their anticancer properties. The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation against cancer cell lines demonstrate the ongoing research into developing new therapeutics based on heterocyclic chemistry (Abdellatif et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit mmp 3, mmp 12, and mmp 13 . These are matrix metalloproteinases, enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix, which is important in disease processes such as cancer metastasis and arthritis.
Mode of Action
Based on its structural similarity to other inhibitors of matrix metalloproteinases, it may bind to the active site of these enzymes, preventing them from degrading the extracellular matrix .
Biochemical Pathways
The compound likely affects the matrix metalloproteinase pathway, given its potential inhibitory effects on MMP 3, MMP 12, and MMP 13 . By inhibiting these enzymes, it could prevent the breakdown of the extracellular matrix, thereby affecting processes such as tissue remodeling and cancer metastasis.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it indeed inhibits matrix metalloproteinases, it could potentially slow down processes such as tissue remodeling and cancer metastasis by preventing the degradation of the extracellular matrix .
properties
IUPAC Name |
1-methyl-6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-18-11(20)3-2-10(17-18)13(21)15-5-6-19-8-16-9-4-7-23-12(9)14(19)22/h2-4,7-8H,5-6H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKSWBQPOFUQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.